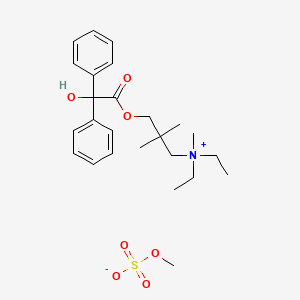
Ammonium, diethyl(2,2-dimethyl-3-hydroxypropyl)methyl-, methyl sulfate, benzilate (ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, diethyl(2,2-dimethyl-3-hydroxypropyl)methyl-, methyl sulfate, benzilate (ester) is a complex organic compound with a unique structure that combines ammonium, sulfate, and ester functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, diethyl(2,2-dimethyl-3-hydroxypropyl)methyl-, methyl sulfate, benzilate (ester) typically involves multiple steps. The initial step often includes the preparation of the ammonium salt through the reaction of diethylamine with 2,2-dimethyl-3-hydroxypropyl chloride under controlled conditions. This intermediate is then reacted with methyl sulfate to form the quaternary ammonium salt. Finally, the esterification with benzilic acid yields the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium, diethyl(2,2-dimethyl-3-hydroxypropyl)methyl-, methyl sulfate, benzilate (ester) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield simpler amines and alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of new esters or amides.
Applications De Recherche Scientifique
Ammonium, diethyl(2,2-dimethyl-3-hydroxypropyl)methyl-, methyl sulfate, benzilate (ester) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The quaternary ammonium group can interact with negatively charged sites on proteins or enzymes, potentially inhibiting their activity. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ammonium, diethyl(2,2-dimethyl-3-hydroxypropyl)methyl-, chloride
- Ammonium, diethyl(2,2-dimethyl-3-hydroxypropyl)methyl-, bromide
- Ammonium, diethyl(2,2-dimethyl-3-hydroxypropyl)methyl-, iodide
Uniqueness
The uniqueness of Ammonium, diethyl(2,2-dimethyl-3-hydroxypropyl)methyl-, methyl sulfate, benzilate (ester) lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzilate ester group differentiates it from other similar ammonium compounds, potentially offering unique applications in various fields.
Propriétés
Numéro CAS |
66902-90-7 |
|---|---|
Formule moléculaire |
C25H37NO7S |
Poids moléculaire |
495.6 g/mol |
Nom IUPAC |
diethyl-[3-(2-hydroxy-2,2-diphenylacetyl)oxy-2,2-dimethylpropyl]-methylazanium;methyl sulfate |
InChI |
InChI=1S/C24H34NO3.CH4O4S/c1-6-25(5,7-2)18-23(3,4)19-28-22(26)24(27,20-14-10-8-11-15-20)21-16-12-9-13-17-21;1-5-6(2,3)4/h8-17,27H,6-7,18-19H2,1-5H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clé InChI |
SLNFUCLHNSAKRK-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](C)(CC)CC(C)(C)COC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.COS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetamide,N-[4-(1-aminoethyl)-thiazol-2-YL]-](/img/structure/B13783714.png)
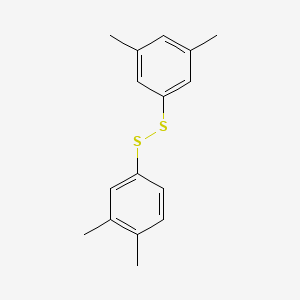
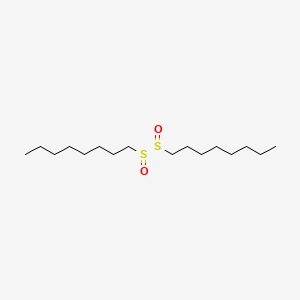

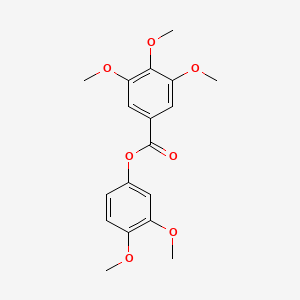
![1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride](/img/structure/B13783757.png)
![3-[(E)-N-anilino-C-methylcarbonimidoyl]-4-hydroxy-1-methylquinolin-2-one](/img/structure/B13783771.png)


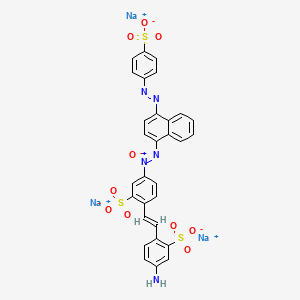
![Methyl 4-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoate](/img/structure/B13783793.png)
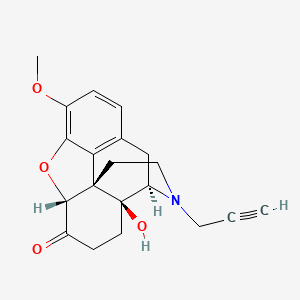
![Acetic acid, [[(diethylamino)thioxomethyl]thio]-, sodium salt](/img/structure/B13783807.png)
